molecular formula C28H33N5O4S.2HCl B1191918 Mps1-IN-1 dihydrochloride

Mps1-IN-1 dihydrochloride

Número de catálogo B1191918
Peso molecular: 608.58
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Selective monopolar spindle 1 (Mps1) kinase inhibitor (IC50 = 367 nM);  exhibits >1000 fold-selectivity against a panel of 352 kinases with the exceptions of ALK and Ltk. Disrupts the recruitment of Mad2 to kinetochores. Increases frequency of multipolar mitosis in U2OS cells.

Aplicaciones Científicas De Investigación

Role in Cell Cycle Function and Cancer Therapy

Mps1, a dual-specificity kinase, is crucial for the spindle assembly checkpoint and chromosomal stability. The development of Mps1-IN-1 dihydrochloride as a small molecule inhibitor of Mps1 helps dissect Mps1-related biology. Inhibition of Mps1 leads to defects in kinetochore proteins, decreased Aurora B kinase activity, premature mitotic exit, aneuploidy, and a reduction in cancer cell viability. Particularly in U2OS cells with extra centrosomes, a common cancer abnormality, Mps1 inhibition increases multipolar mitoses frequency (Kwiatkowski et al., 2010).

Development of Novel Mps1 Inhibitors for Cancer Treatment

Mps1 overexpression correlates with cancer severity, making selective inhibitors like this compound attractive for novel cancer therapies. The design and optimization of Mps1 inhibitors have led to compounds with improved potency for cellular Mps1 and cancer cells, and selectivity over a broad range of kinases. These developments have culminated in compounds showing reasonable selectivity and efficacy in cancer treatment (Kusakabe et al., 2013).

Mps1 as a Target and Biomarker in Cancer

Mps1's differential expression between normal and malignant tissues, and its correlation with recurrence and survival time, suggest its potential as a molecular biomarker for cancer diagnosis and prognosis. Mps1 inhibitors can inhibit cancer cell proliferation and show demonstrable survival benefits. Mps1's role as an immunogenic epitope that induces cytotoxic T lymphocyte activity against cancer cells has been validated in some clinical trials, demonstrating its safety and immunogenicity (Xie et al., 2017).

Insights from Crystal Structures of Mps1 with Inhibitors

The crystal structures of Mps1 with small molecule inhibitors provide insights into the molecular mechanism of Mps1 inhibition. These structures reveal the interaction of protein kinase with inhibitors and suggest potential mechanisms for Mps1 regulation. Understanding these interactions is crucial for the rational design of specific Mps1 inhibitors (Chu et al., 2008).

Potent Antitumor Activity of Novel Mps1 Inhibitors

Novel Mps1 inhibitors, structurally distinct from this compound, have been shown to exhibit potent antitumor activity. They inhibit tumor cell proliferation and induce cellular changes leading to cell death. These inhibitors have demonstrated efficacy in vivo and suggest the utility of drugs targeting Mps1 as novel cancer therapeutics (Tardif et al., 2011; Wengner et al., 2016)(Wengner et al., 2016).

Propiedades

Fórmula molecular

C28H33N5O4S.2HCl

Peso molecular

608.58

Sinónimos

1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.